

Ethyl Piperidine-4-Carboxylate Hydrochloride: A Technical Overview of its Basic Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl piperidine-4-carboxylate hydrochloride*

Cat. No.: *B138703*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ethyl piperidine-4-carboxylate hydrochloride is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its piperidine core is a common motif in centrally active agents, making a thorough understanding of its fundamental physicochemical properties essential for its effective application in drug discovery and development. This technical guide provides an in-depth look at the core basic properties of **ethyl piperidine-4-carboxylate hydrochloride**, complete with experimental protocols and structured data for ease of reference.

Core Physicochemical Properties

The hydrochloride salt of ethyl piperidine-4-carboxylate exists as a white to off-white crystalline solid under standard conditions. Its key physical and chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	<chem>C8H16ClNO2</chem>	--INVALID-LINK--
Molar Mass	193.67 g/mol	--INVALID-LINK--
Melting Point	140-142 °C	--INVALID-LINK--
Boiling Point	254 °C (at 760 mmHg)	--INVALID-LINK--
Flash Point	107.4 °C	--INVALID-LINK--
Vapor Pressure	0.014 mmHg (at 25 °C)	--INVALID-LINK--
Solubility	Soluble in water	--INVALID-LINK--
pKa (Predicted for free base)	9.83 ± 0.10	--INVALID-LINK--
Appearance	Colorless or pale yellow crystalline solid	--INVALID-LINK--

Chemical Reactivity and Stability

Ethyl piperidine-4-carboxylate hydrochloride is a stable compound under recommended storage conditions, which include keeping it under an inert atmosphere (nitrogen or argon) at 2-8°C. It is incompatible with strong oxidizing agents and strong bases.^[1] Reaction with a strong base will deprotonate the piperidinium ion, yielding the free base, ethyl piperidine-4-carboxylate. Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.^[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to **ethyl piperidine-4-carboxylate hydrochloride**.

Melting Point Determination

The melting point of **ethyl piperidine-4-carboxylate hydrochloride** can be determined using a standard capillary melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of the finely powdered, dry crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady rate of approximately 10-20 °C per minute for a preliminary determination to find the approximate melting range.
- **Accurate Determination:** The procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.
- **Data Recording:** The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For a pure substance, this range is typically narrow (0.5-2 °C).[\[2\]](#)[\[3\]](#)

pKa Determination by Potentiometric Titration

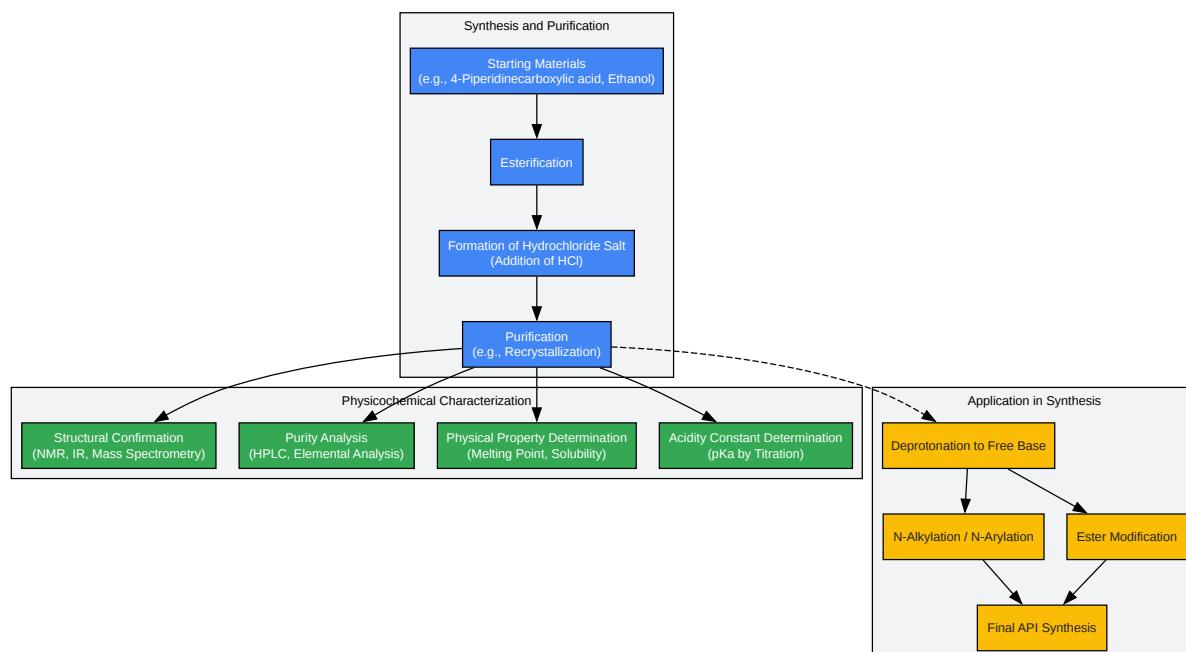
The acidity of the piperidinium ion in **ethyl piperidine-4-carboxylate hydrochloride** can be determined by potentiometric titration.

Methodology:

- **Solution Preparation:** A precisely weighed sample of **ethyl piperidine-4-carboxylate hydrochloride** is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
- **Titration Setup:** The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), is added in small, precise increments using a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

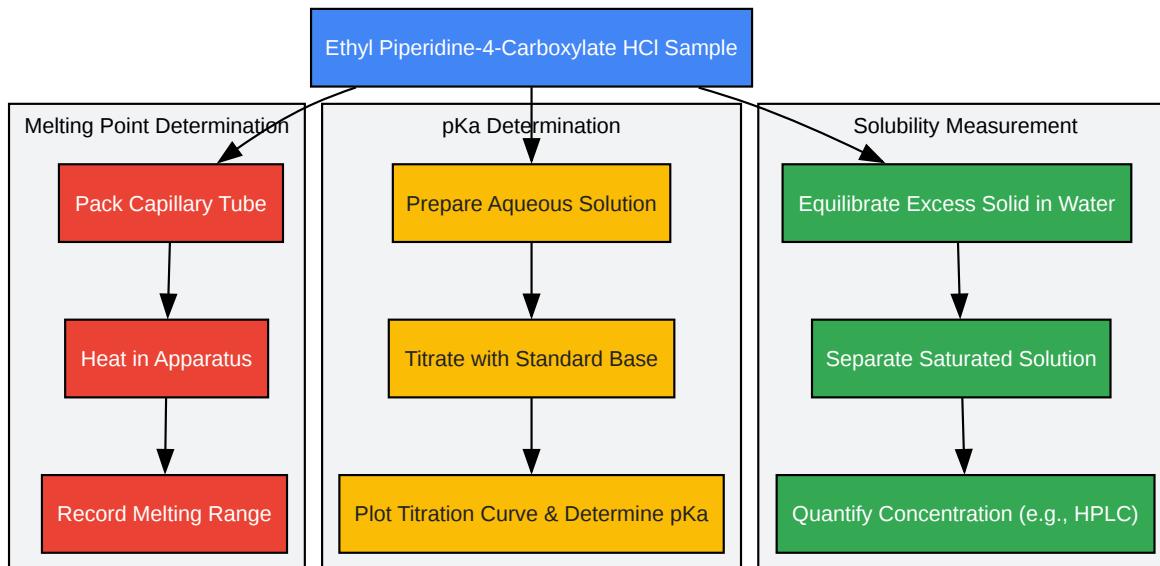
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

Aqueous Solubility Determination


A standard shake-flask method can be used to determine the aqueous solubility of **ethyl piperidine-4-carboxylate hydrochloride**.

Methodology:

- Sample Preparation: An excess amount of the solid compound is added to a known volume of deionized water in a sealed container (e.g., a glass vial).
- Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated conductivity meter, as the compound is an ionic salt.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.


Logical and Experimental Workflows

The characterization of **ethyl piperidine-4-carboxylate hydrochloride** follows a logical progression from synthesis to detailed property analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, characterization, and application of **ethyl piperidine-4-carboxylate hydrochloride**.

The following diagram illustrates the key steps involved in the experimental determination of the basic properties of the compound.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the key basic properties of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-piperidinocarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. davjalandhar.com [davjalandhar.com]
- 3. lambdaphoto.co.uk [lambdaphoto.co.uk]
- To cite this document: BenchChem. [Ethyl Piperidine-4-Carboxylate Hydrochloride: A Technical Overview of its Basic Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138703#ethyl-piperidine-4-carboxylate-hydrochloride-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com